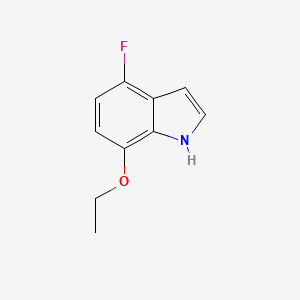
7-Ethoxy-4-fluoro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-4-fluoro-1H-indole is a synthetic compound belonging to the indole family, characterized by the presence of an ethoxy group at the 7th position and a fluorine atom at the 4th position on the indole ring. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry, pharmaceuticals, and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-4-fluoro-1H-indole typically involves the introduction of the ethoxy and fluoro substituents onto the indole ring. One common method is the electrophilic substitution reaction, where the indole ring undergoes substitution reactions with ethoxy and fluoro reagents under controlled conditions. For example, the reaction of 7-bromo-4-fluoroindole with sodium ethoxide can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Catalysts and solvents are often used to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxy-4-fluoro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indoles .
Scientific Research Applications
7-Ethoxy-4-fluoro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Ethoxy-4-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
7-Ethoxy-1H-indole: Lacks the fluoro substituent, which may result in different biological activities.
4-Fluoro-1H-indole: Lacks the ethoxy group, affecting its chemical reactivity and applications.
7-Methoxy-4-fluoro-1H-indole: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in properties.
Uniqueness: This combination of substituents may enhance its effectiveness in specific research and industrial contexts .
Properties
Molecular Formula |
C10H10FNO |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
7-ethoxy-4-fluoro-1H-indole |
InChI |
InChI=1S/C10H10FNO/c1-2-13-9-4-3-8(11)7-5-6-12-10(7)9/h3-6,12H,2H2,1H3 |
InChI Key |
BKNQBSLBEFXJRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)F)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)

![(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B15233405.png)
![Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15233406.png)






